Carbodine

Enantiomer-specific antiviral activity Influenza A virus Carbocyclic nucleoside stereochemistry

Carbodine (carbocyclic cytidine, C-Cyd) is a carbocyclic analog of cytidine wherein the ribofuranose oxygen is replaced by a methylene group, conferring metabolic stability against glycosidic bond cleavage. It functions as a broad-spectrum antiviral agent by targeting CTP synthetase, the enzyme responsible for converting UTP to CTP, thereby depleting intracellular CTP pools and disrupting viral RNA synthesis.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
CAS No. 71184-20-8
Cat. No. B1194034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbodine
CAS71184-20-8
Synonymscarbocyclic cytidine
carbodine
carbodine, (R-(1alpha,2alpha,3beta,4alpha))-isome
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO
InChIInChI=1S/C10H15N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9+/m1/s1
InChIKeyUAZJPMMKWBPACD-GCXDCGAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbodine (CAS 71184-20-8) Procurement Guide: What Differentiates This Carbocyclic Cytidine Analog for Antiviral R&D


Carbodine (carbocyclic cytidine, C-Cyd) is a carbocyclic analog of cytidine wherein the ribofuranose oxygen is replaced by a methylene group, conferring metabolic stability against glycosidic bond cleavage. It functions as a broad-spectrum antiviral agent by targeting CTP synthetase, the enzyme responsible for converting UTP to CTP, thereby depleting intracellular CTP pools and disrupting viral RNA synthesis [1]. Initially developed in the late 1970s, carbodine has demonstrated in vitro activity against a diverse range of viruses encompassing DNA viruses (pox), positive-sense RNA viruses (toga, corona), negative-sense RNA viruses (orthomyxo, paramyxo, rhabdo), and double-stranded RNA viruses (reo) [1]. Its chiral nature means that biological activity is highly enantiomer-dependent, making the procurement of the correct stereoisomer critical for reproducible research outcomes [2].

Why Generic Substitution Fails for Carbodine: Enantiomer-Dependent Activity and Selectivity Trade-Offs in Carbocyclic Cytidine Analogs


Carbodine cannot be treated as a generic commodity interchangeable with other nucleoside analogs or even its own racemate. The compound possesses two chiral centers on the cyclopentane ring; the (−)-enantiomer exhibits potent antiviral activity, while the (+)-enantiomer is essentially inactive, with an EC50 difference exceeding 300-fold against influenza virus in vitro [1]. Furthermore, carbodine shows a fundamentally different selectivity profile compared to ribavirin: while both compounds inhibit influenza virus cytopathogenicity at comparable low concentrations, carbodine demonstrates markedly lower selectivity when cellular RNA synthesis inhibition is used as the toxicity endpoint (selectivity index <2 for carbodine versus >100 for ribavirin) [2]. This means that procurement of the wrong stereoisomer or substituting carbodine with an analog that appears equipotent in primary antiviral assays can yield drastically different experimental outcomes in cellular toxicity and mechanism-of-action studies.

Carbodine Quantitative Differentiation Evidence: Head-to-Head Enantiomer, Ribavirin, and Cyclopentenyl Cytosine Comparisons


Enantiomer Potency Gap: (−)-Carbodine Is >300-Fold More Active Than (+)-Carbodine Against Influenza A Virus In Vitro

The antiviral activity of carbodine is entirely dependent on stereochemistry. In Madin-Darby canine kidney (MDCK) cells infected with influenza A virus, the (−)-enantiomer of carbodine exhibited a 50% effective concentration (EC50) of 0.3 ± 0.2 µg/mL by visual inspection of cytopathic effect (CPE), whereas the (+)-enantiomer showed no protective effect at concentrations up to 100 µg/mL, the highest concentration tested [1]. The racemic (±)-carbodine displayed an intermediate EC50 of 0.68 µg/mL, consistent with activity arising solely from the (−)-component [1]. The enantiomer purity of the procured compound is therefore the single largest determinant of assay potency.

Enantiomer-specific antiviral activity Influenza A virus Carbocyclic nucleoside stereochemistry

(−)-Carbodine Demonstrates Up to 24-Fold Greater Anti-Influenza Potency Than Ribavirin Across Multiple Seasonal and Pandemic Strains

In a direct comparative study, (−)-carbodine was evaluated alongside ribavirin against a panel of influenza A and B virus strains. Against the pandemic A/California/07/2009 (H1N1) strain, (−)-carbodine displayed an EC50 of 1.3 µM, with more than 15–20 fold higher potency than ribavirin [1]. Against H5N1 avian influenza and type B influenza strains, (−)-carbodine exhibited up to 24-fold greater potency than ribavirin in parallel assays [1]. This differential potency was consistent across multiple influenza subtypes, indicating that carbodine's CTP synthetase-targeting mechanism may offer advantages over ribavirin's IMP dehydrogenase-dependent mode of action in certain virological contexts.

Anti-influenza drug comparison Ribavirin benchmark Pandemic H1N1 and avian H5N1

Carbodine Matches Ribavirin's Anti-Influenza MIC but Exhibits a Sharply Reduced Cellular Selectivity Index—A Critical Differentiator for Toxicity-Sensitive Assays

In a head-to-head comparison of 20 nucleoside analogs against influenza A, B, and C viruses, carbodine and ribavirin both inhibited viral cytopathogenicity at concentrations below their cytotoxic threshold in MDCK cells, with selectivity indices (50% cytotoxic dose / 50% effective dose) exceeding 100 for both compounds [1]. However, when selectivity was calculated using a more stringent toxicity endpoint—the 50% inhibitory dose for cellular RNA synthesis—the selectivity index for ribavirin remained >100, whereas the selectivity index for carbodine dropped below 2 [1]. This indicates that carbodine inhibits host cell RNA synthesis at concentrations very close to its antiviral effective dose, a property that fundamentally distinguishes it from ribavirin and cyclopentenyl cytosine, which showed the same low selectivity index in this assay [1].

Antiviral selectivity index Cellular RNA synthesis inhibition Ribavirin vs carbodine toxicity

In Vivo Efficacy Gap: Carbodine Fails to Protect Mice Against Lethal Influenza Infection Despite Reproducible In Vitro Activity

Despite demonstrating reproducible and significant in vitro antiviral activity against multiple influenza A strains (MIC of approximately 2.6 µg/mL, comparable to ribavirin), carbodine failed to exhibit any protective effect in a mouse model of lethal influenza virus infection when administered by either intraperitoneal or intranasal routes, even at doses approaching limiting toxicity [1]. This in vitro–in vivo disconnect represents a critical consideration for procurement: carbodine is suitable as a chemical biology tool for in vitro mechanistic studies and enzymatic assays targeting CTP synthetase, but it is not appropriate for in vivo proof-of-concept studies for influenza therapeutics without further prodrug or formulation optimization.

In vivo antiviral efficacy Influenza mouse model Pharmacokinetic limitation

Mechanistic Differentiation: Carbodine Targets CTP Synthetase, Not IMP Dehydrogenase, Providing an Orthogonal Tool for Nucleotide Metabolism Studies

Carbodine's proposed primary target is CTP synthetase, the enzyme that catalyzes the ATP-dependent conversion of UTP to CTP [1]. This mechanism is supported by the observation that carbodine effects a dose-dependent inhibition of RNA synthesis in both virus-infected and uninfected cells, and that the exogenous addition of uridine or cytidine (but not thymidine or deoxycytidine) reverses both the antiviral and cytocidal activity of carbodine [1]. In contrast, ribavirin's primary antiviral mechanism involves inhibition of IMP dehydrogenase (IMPDH), leading to GTP pool depletion [2]. This mechanistic orthogonality makes carbodine a valuable tool compound for dissecting the role of CTP pool depletion versus GTP pool depletion in viral replication and host-cell toxicity studies.

CTP synthetase inhibition Nucleotide pool depletion Mechanism-of-action tool compound

Cyclopentenyl Cytosine (Ce-Cyd) Is a More Potent CTP Synthetase-Targeting Analog Than Carbodine—A Critical Comparator for Tool Compound Selection

Cyclopentenylcytosine (Ce-Cyd), the unsaturated cyclopentenyl analog of cytidine, is consistently described in the literature as a more potent antiviral and cytocidal agent than its saturated counterpart carbodine (C-Cyd) [1]. Ce-Cyd also targets CTP synthetase but with higher affinity, resulting in greater potency against both viruses and tumor cell lines [1]. In arenavirus replication assays, carbodine was a potent inhibitor but was explicitly noted as being less selective than cyclopentenyl cytosine [2]. For researchers selecting a CTP synthetase inhibitor as a chemical probe, Ce-Cyd may be the more potent option, but carbodine—being less cytocidal—may be preferable for experiments requiring a wider separation between antiviral and cytotoxic effects within the CTP synthetase inhibitor class.

Cyclopentenyl cytosine CTP synthetase inhibitor ranking Carbocyclic nucleoside analog comparison

Carbodine Procurement Application Scenarios: When to Select This Compound Over Ribavirin, Its Enantiomers, or Cyclopentenyl Cytosine


Enantiomer-Controlled Antiviral Screening of Carbocyclic Nucleosides

Carbodine is the compound of choice for laboratories conducting stereochemistry–activity relationship (SAR) studies of carbocyclic cytidine analogs. The >333-fold potency gap between (−)-carbodine (EC50 = 0.3 µg/mL) and (+)-carbodine (EC50 >100 µg/mL) [1] makes it an ideal positive control for validating enantioselective synthesis and for calibrating chiral analytical methods. Procurement of the isolated (−)-enantiomer rather than the racemate is essential, as the racemate's EC50 of 0.68 µg/mL reflects only the contribution of the (−)-component [1].

CTP Synthetase Enzymatic and Cellular Target Engagement Studies

Carbodine serves as a well-characterized small-molecule probe for CTP synthetase inhibition in both enzymatic and cell-based assays. Its mechanism is orthogonally distinct from ribavirin's IMPDH inhibition [1], enabling researchers to disentangle CTP pool depletion effects from GTP depletion in studies of viral replication, nucleotide metabolism, or anticancer research. The reversibility of carbodine's antiviral and cytocidal effects by exogenous uridine or cytidine [1] provides a built-in experimental control for confirming on-target activity, a feature not shared by all nucleoside analogs.

In Vitro Influenza Strain Panel Screening Including Drug-Resistant Isolates

For in vitro phenotypic screening of influenza strain panels, including oseltamivir-resistant and amantadine-resistant isolates, (−)-carbodine offers potency advantages of 15–24-fold over ribavirin across H1N1, H5N1, and influenza B strains [1]. However, procurement for this purpose must be accompanied by the awareness that carbodine shows no in vivo efficacy in mouse influenza models [2], limiting its use to in vitro discovery-stage screening and mechanistic investigation rather than translational animal studies.

Selectivity Benchmarking in Cellular Toxicity Profiling

Carbodine's uniquely low selectivity index (<2 when measured by cellular RNA synthesis inhibition versus antiviral efficacy [1]) makes it a valuable reference compound for cytotoxicity benchmarking. In panels of antiviral nucleoside analogs, carbodine can serve as the low-selectivity anchor point against which compounds with wider therapeutic windows (e.g., ribavirin with SI >100 [1]) are compared, enabling quantitative assessment of the relationship between antiviral potency and host-cell toxicity across chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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